SP-2509 is a synthetic small molecule classified as a lysine-specific demethylase 1 (LSD1/KDM1A) inhibitor. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] Unlike other LSD1 inhibitors, SP-2509 acts reversibly and specifically targets the scaffolding function of LSD1. [, ] This is in contrast to catalytic inhibitors that directly block the enzymatic activity of LSD1. [] In scientific research, SP-2509 serves as a valuable tool to investigate the role of LSD1 in various biological processes and explore its potential as a therapeutic target in diseases like cancer.
SP2509 is a novel compound classified as a lysine-specific demethylase 1 antagonist. It is primarily recognized for its role in inhibiting the activity of lysine-specific demethylase 1, which is implicated in various cancers, particularly acute myeloid leukemia and Ewing sarcoma. The compound has an inhibitory concentration (IC50) of 13 nanomolar, demonstrating significant potency in its action against this enzyme. Unlike other inhibitors, SP2509 does not affect monoamine oxidases A and B, making it a selective option for therapeutic applications in oncology.
SP2509 is derived from the class of phenylethylidene-benzohydrazides, specifically designed to target lysine-specific demethylase 1. This enzyme plays a crucial role in regulating gene expression by demethylating histones, which can lead to oncogenic transcriptional changes when overexpressed. The compound's classification as an antagonist of lysine-specific demethylase 1 positions it within the broader category of epigenetic modulators, which are increasingly being explored for their therapeutic potential in cancer treatment.
The synthesis of SP2509 involves the following key steps:
The molecular structure of SP2509 can be characterized by its chemical formula and specific functional groups that define its activity:
Data from crystallographic studies or computational modeling may provide insights into the three-dimensional conformation of SP2509, which is essential for understanding its interaction with biological targets.
SP2509 undergoes several key reactions relevant to its mechanism of action:
These reactions highlight SP2509's role as a potent modulator of epigenetic regulation in cancer cells.
The mechanism by which SP2509 exerts its effects involves several interconnected processes:
Data supporting these mechanisms come from various preclinical studies that demonstrate significant anti-tumor effects across different cancer types.
SP2509 exhibits several notable physical and chemical properties:
These properties are critical for ensuring effective delivery and activity in experimental settings.
SP2509 has several promising applications in scientific research and potential clinical settings:
SP2509 (C~19~H~20~ClN~3~O~5~S; MW: 437.90) is a reversible, non-competitive benzohydrazide-derived inhibitor targeting lysine-specific demethylase 1 (LSD1/KDM1A). Its structure features a halogen-substituted aromatic ring and a hydrazide linker, enabling high-affinity binding to LSD1’s H3-binding pocket. This allosteric site, distinct from the FAD cofactor-binding catalytic center, regulates the conformational flexibility between the enzyme’s Tower and AOL domains. Upon binding, SP2509 locks LSD1 in an inactive state, preventing substrate engagement and blocking demethylase activity [3] [4] [6]. Biochemical assays confirm an IC~50~ of 13 nM against recombinant LSD1, with mechanistic studies showing SP2509 elevates dimethylated histone H3 lysine 4 (H3K4me2) levels—a direct consequence of LSD1 inhibition [5] [8].
SP2509 exhibits remarkable selectivity for LSD1 over related enzymes. Crucially, it shows negligible inhibition of monoamine oxidases A/B (MAO-A/B), even at concentrations exceeding 10 µM, mitigating risks of off-target neurological effects common to irreversible FAD-directed inhibitors [3] [5]. Selectivity profiling against other epigenetic demethylases (e.g., LSD2/KDM1B, JMJD family members) further supports its specificity, attributed to its unique engagement of LSD1's allosteric pocket [4] [8].
Table 1: Selectivity Profile of SP2509
Target Enzyme | IC₅₀ (µM) | Inhibition at 10 µM (%) | Key Functional Consequence |
---|---|---|---|
LSD1 (KDM1A) | 0.013 | >95 | ↑ H3K4me1/me2, transcriptional reprogramming |
MAO-A | >10 | <15 | No significant neurotransmitter disruption |
MAO-B | >10 | <10 | No significant neurotransmitter disruption |
LSD2 (KDM1B) | >1 | ~30 | Minimal impact on H3K4me2 levels |
LSD1 catalyzes the oxidative removal of methyl groups from mono- and dimethylated lysine residues on histone tails, utilizing FAD as a cofactor. Its primary substrates are H3K4me1/me2 (associated with transcriptional activation) and H3K9me1/me2 (associated with repression). Demethylation occurs via a flavin-mediated amine oxidation reaction, generating formaldehyde and hydrogen peroxide [9]. SP2509 treatment significantly increases global H3K4me2 levels by inhibiting LSD1’s demethylase activity, thereby reactivating silenced tumor-suppressor genes. For example, in retinoblastoma cells, SP2509 elevates H3K4me2 and suppresses oncogenic β-catenin signaling [2] [6]. LSD1 cannot demethylate trimethylated lysines (e.g., H3K4me3) due to steric constraints and the requirement for a protonated nitrogen absent in trimethylated residues [9].
LSD1 functions within multiprotein complexes that dictate its substrate specificity and transcriptional outcomes:
SP2509 disrupts these complexes by inactivating LSD1. In acute myeloid leukemia (AML), SP2509 combined with HDAC inhibitors (e.g., panobinostat) synergistically reactivates differentiation genes by simultaneously blocking LSD1 and HDAC activities within repressive complexes [4] [10].
Table 2: LSD1-Containing Complexes and Functional Consequences of SP2509 Inhibition
Complex | Core Components | Primary Substrate | Transcriptional Role | SP2509-Induced Effect |
---|---|---|---|---|
CoREST | LSD1, CoREST, HDAC1/2 | H3K4me1/me2 | Repression | Reactivation of silenced tumor suppressors |
NuRD | LSD1, HDAC1/2, MTA, Mi-2 | H3K9me1/me2 | Activation (context-dependent) | Impaired oncogene activation |
Nuclear Receptor | LSD1, Androgen/Estrogen Receptor | H3K9me1/me2 | Activation | Blockade of hormone-driven proliferation |
CAS No.: 32986-79-1
CAS No.: 546-42-9
CAS No.:
CAS No.:
CAS No.: 24794-55-6